molecular formula C10H8Cl2O3 B14399788 (2,4-Dichlorophenyl) prop-2-enyl carbonate CAS No. 89744-06-9

(2,4-Dichlorophenyl) prop-2-enyl carbonate

Cat. No.: B14399788
CAS No.: 89744-06-9
M. Wt: 247.07 g/mol
InChI Key: YXGANZLTKVEUJT-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl) prop-2-enyl carbonate is an organic compound characterized by the presence of a carbonate group attached to a 2,4-dichlorophenyl ring and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl) prop-2-enyl carbonate typically involves the reaction of 2,4-dichlorophenol with prop-2-enyl chloroformate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can help in maintaining consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl) prop-2-enyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the carbonate group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the prop-2-enyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed in substitution reactions.

Major Products

The major products formed from these reactions include carbonyl compounds, alcohols, and substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl) prop-2-enyl carbonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl) prop-2-enyl carbonate involves its interaction with specific molecular targets. The carbonate group can undergo hydrolysis to release carbon dioxide and alcohol, which can then participate in further chemical reactions. The molecular pathways involved include nucleophilic attack on the carbonate group, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl) methyl carbonate
  • (2,4-Dichlorophenyl) ethyl carbonate
  • (2,4-Dichlorophenyl) butyl carbonate

Uniqueness

(2,4-Dichlorophenyl) prop-2-enyl carbonate is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the prop-2-enyl group plays a crucial role in the desired chemical transformations.

Properties

CAS No.

89744-06-9

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

IUPAC Name

(2,4-dichlorophenyl) prop-2-enyl carbonate

InChI

InChI=1S/C10H8Cl2O3/c1-2-5-14-10(13)15-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2

InChI Key

YXGANZLTKVEUJT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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